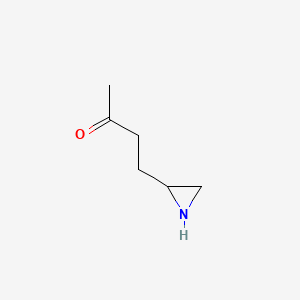
tert-butyl (2R)-4-benzyl-2-ethyl-3,6-dioxopiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE is a synthetic organic compound that belongs to the piperazine family This compound is characterized by its complex structure, which includes a benzyl group, an ethyl group, and a tert-butoxycarbonyl group attached to a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with ethyl chloroformate to form the corresponding benzyl carbamate. This intermediate is then reacted with piperazine in the presence of a base to yield the desired compound. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. It can be modified to create derivatives with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It can be used as a probe to study enzyme activity and receptor interactions.
Industrial Applications: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites on enzymes, inhibiting their activity and affecting cellular processes. It can also interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Studies have shown that modifications to the compound’s structure can alter its binding affinity and specificity for different targets.
Vergleich Mit ähnlichen Verbindungen
1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE can be compared with other similar compounds, such as:
1-BENZYL-3®-ETHYL-PIPERAZINE-2,5-DIONE: This compound lacks the tert-butoxycarbonyl group, which affects its reactivity and stability.
1-BENZYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE: This compound lacks the ethyl group, which influences its chemical properties and biological activity.
3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE: This compound lacks the benzyl group, which impacts its overall structure and function.
The uniqueness of 1-BENZYL-3®-ETHYL-4-TERT-BUTOXYCARBONYL-PIPERAZINE-2,5-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
393781-60-7 |
|---|---|
Molekularformel |
C18H24N2O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
tert-butyl (2R)-4-benzyl-2-ethyl-3,6-dioxopiperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-5-14-16(22)19(11-13-9-7-6-8-10-13)12-15(21)20(14)17(23)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3/t14-/m1/s1 |
InChI-Schlüssel |
ILFWBHCYLHUDPE-CQSZACIVSA-N |
Isomerische SMILES |
CC[C@@H]1C(=O)N(CC(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Kanonische SMILES |
CCC1C(=O)N(CC(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


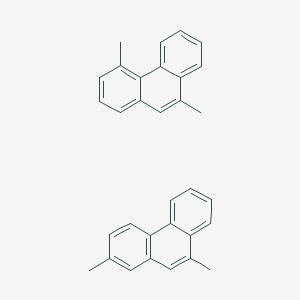

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
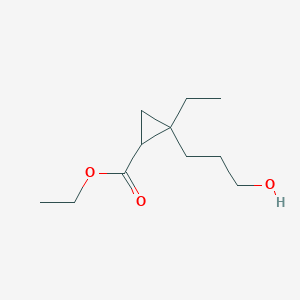
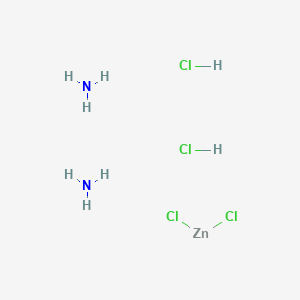
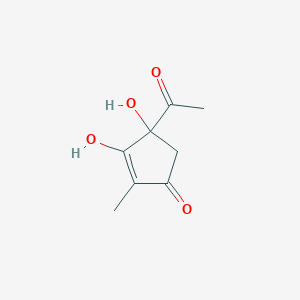
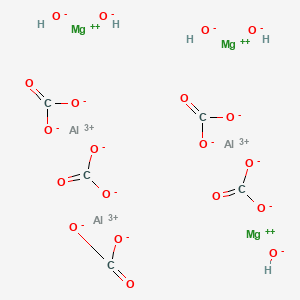

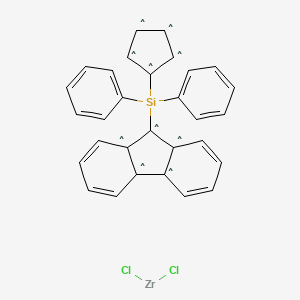
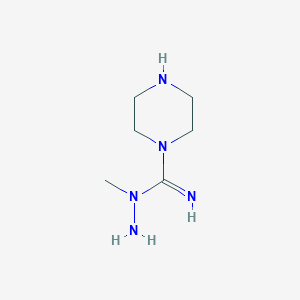
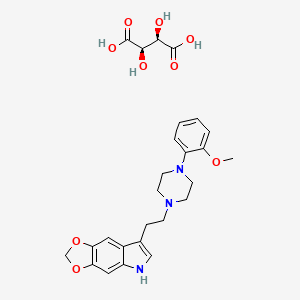
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
